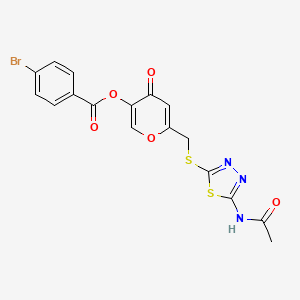

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERVZKHDCVIMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is a complex organic molecule notable for its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. Its molecular formula is with a molecular weight of approximately 416.3 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The presence of the thiadiazole and pyranone moieties enhances its binding affinity to proteins and nucleic acids, which can interfere with critical cellular processes such as:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting normal cellular metabolism.

- DNA Intercalation : It can bind to DNA, potentially disrupting replication and transcription processes, leading to cytotoxic effects.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles are known for their antimicrobial properties. In particular, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown effectiveness against various bacterial strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 6-(Thiadiazole derivative) | Antibacterial against E. coli | |

| Pyranone derivatives | Antifungal activity |

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against cancer cell lines such as HeLa and MCF-7. The cytotoxic effects are attributed to the structural characteristics that enhance lipophilicity and interaction with cellular targets.

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of various thiadiazole derivatives:

- IC50 Values : The compound exhibited an IC50 value of approximately 29 μM against HeLa cells, indicating significant cytotoxic potential compared to standard chemotherapeutics.

This highlights the potential application of this compound in cancer treatment strategies.

Comparative Analysis with Similar Compounds

When compared to other compounds in the same class, such as 1,3,4-thiadiazole derivatives , the unique combination of functional groups in 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran enhances its reactivity and biological profile.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-(Benzamido derivative) | 896014-14-5 | Contains benzamido group |

| 6-(Propionamido derivative) | 896016-49-2 | Features propionamido group |

These structural variations can significantly influence the biological activity and therapeutic applications of these compounds.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary subunits:

- 5-Acetamido-1,3,4-thiadiazole-2-thiol : Serves as the sulfur-containing heterocyclic nucleophile.

- 4-Oxo-4H-pyran-3-yl methyl bromide : Provides the pyran scaffold with a bromomethyl substituent for thioether formation.

- 4-Bromobenzoic acid : Delivers the aromatic ester moiety.

Key bond-forming reactions include:

- Thioether linkage between the thiadiazole thiol and pyran bromomethyl group.

- Esterification of the pyran hydroxyl group with 4-bromobenzoyl chloride.

Stepwise Preparation Methods

Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-thiol

The thiadiazole core is synthesized via cyclization of thiosemicarbazide precursors. A representative protocol involves:

- Thiosemicarbazide Formation : Reacting acetamidine with carbon disulfide in alkaline ethanol to yield potassium acetamidocarbodithioate.

- Cyclization : Treating the dithiocarbamate with hydrazine hydrate under reflux, inducing cyclization to form the 1,3,4-thiadiazole-2-thiol.

Example Procedure :

A mixture of acetamidine hydrochloride (10 mmol) and carbon disulfide (12 mmol) in ethanol containing potassium hydroxide (12 mmol) is stirred at room temperature for 24 hours. The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried. Subsequent reflux with hydrazine hydrate (20 mmol) in water for 2 hours yields 5-acetamido-1,3,4-thiadiazole-2-thiol as a pale yellow solid.

Preparation of 4-Oxo-4H-pyran-3-yl Methyl Bromide

The pyran scaffold is constructed via Knorr synthesis or cyclocondensation:

- Cyclocondensation : Reacting diketones (e.g., ethyl acetoacetate) with aldehydes in acidic conditions to form the pyran ring.

- Bromination : Introducing a bromomethyl group at position 6 through radical bromination or nucleophilic substitution.

Representative Protocol :

Ethyl acetoacetate (15 mmol) and benzaldehyde (15 mmol) are condensed in glacial acetic acid containing ammonium acetate (2 mmol) at 80°C for 6 hours. The resulting 4-oxo-4H-pyran-3-carboxylate is hydrolyzed to the free acid, followed by treatment with PBr₃ in dichloromethane to afford the bromomethyl derivative.

Thioether Coupling

The thiadiazole thiol undergoes nucleophilic substitution with the pyran bromomethyl intermediate:

- Reaction Conditions : Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the thiol.

- Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the coupled product.

Example :

A mixture of 5-acetamido-1,3,4-thiadiazole-2-thiol (5 mmol), 4-oxo-4H-pyran-3-yl methyl bromide (5 mmol), and K₂CO₃ (10 mmol) in DMF (20 mL) is stirred at 60°C for 12 hours. The reaction is quenched with ice-water, and the solid is filtered and recrystallized from ethanol to afford the thioether-linked intermediate.

Esterification with 4-Bromobenzoic Acid

The pyran hydroxyl group is esterified using 4-bromobenzoyl chloride:

- Acylation : Conducted in anhydrous dichloromethane with DMAP as a catalyst.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the pure ester.

Procedure :

To a solution of the pyran-thiadiazole intermediate (3 mmol) in dry CH₂Cl₂ (15 mL), add 4-bromobenzoyl chloride (3.3 mmol) and DMAP (0.3 mmol). Stir at room temperature for 24 hours, wash with NaHCO₃ solution, dry over MgSO₄, and concentrate. Purify via column chromatography to yield the title compound.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : Signals at δ 2.10 (s, 3H, CH₃CO), δ 4.50 (s, 2H, SCH₂), δ 6.80–8.20 (m, aromatic protons).

- IR : Peaks at 1740 cm⁻¹ (ester C=O), 1675 cm⁻¹ (pyran C=O), 1240 cm⁻¹ (C=S).

- LC-MS : Molecular ion peak at m/z 482.3 [M+H]⁺.

Optimization and Challenges

Yield Enhancement Strategies

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for purity and yield?

- Methodology :

- Multi-step synthesis : Begin with esterification of 4-bromobenzoic acid with the pyran-thiadiazole precursor under anhydrous conditions (e.g., using DCC/DMAP in dichloromethane).

- Critical steps : Protect the thiol group of the thiadiazole moiety during coupling to prevent oxidation. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification .

- Reaction monitoring : Track progress via TLC and adjust pH (6.5–7.5) to stabilize the bromobenzoate ester linkage .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Analyze in DMSO-d6 to verify ester carbonyl resonance (~168 ppm) and thiadiazole sulfur environments. The 4-bromo substituent will show distinct aromatic splitting patterns .

- IR spectroscopy : Confirm C=O stretches (pyran-4-one at ~1700 cm⁻¹, acetamido at ~1650 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error .

Q. How can solubility challenges be addressed during bioassays?

- Methodology :

- Solvent systems : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity). For aqueous buffers, employ surfactants like Tween-80 (0.1%) or β-cyclodextrin inclusion complexes .

- Sonication : Pre-treat suspensions with 10–15 min sonication to improve dispersion .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

- Methodology :

- Orthogonal assays : Cross-validate using cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays. For example, test thiadiazole-mediated kinase inhibition versus whole-cell antiproliferative activity .

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain discrepancies in efficacy .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Functional group modifications :

| Substituent | Modification Goal | Example |

|---|---|---|

| Thiadiazole | Enhance target binding | Replace acetamido with sulfonamide |

| Bromobenzoate | Adjust lipophilicity | Substitute Br with Cl or CF3 |

- Computational modeling : Perform molecular docking (AutoDock Vina) to prioritize analogs with improved binding to targets like HDACs or kinases .

Q. What interaction mechanisms drive its biological activity?

- Methodology :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to purified enzymes (e.g., EGFR kinase) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cellular thermal shift assays (CETSA) : Identify target engagement in live cells by monitoring protein stabilization .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Methodology :

- Mechanistic profiling : Use RNA-seq to compare gene expression in sensitive vs. resistant cell lines. Focus on pathways linked to thiadiazole bioactivity (e.g., oxidative stress response) .

- Resistance assays : Pre-treat cells with N-acetylcysteine (NAC) to test if reactive oxygen species (ROS) mediate cytotoxicity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.